molecular formula C8H5Cl2NO3 B1410152 3',6'-Dichloro-2'-nitroacetophenone CAS No. 1803726-81-9

3',6'-Dichloro-2'-nitroacetophenone

Cat. No. B1410152
CAS RN: 1803726-81-9
M. Wt: 234.03 g/mol
InChI Key: RNZRKGYDGACPCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6'-Dichloro-2'-nitroacetophenone, also known as DCNP, is an organic compound with a wide range of applications in the scientific field. It is a white crystalline solid with a molecular formula of C8H5Cl2NO3 and a molecular weight of 232.03 g/mol. DCNP is used in a variety of research applications, including organic synthesis, medicinal chemistry, biochemistry, and pharmacology. The compound is also used in a number of industrial applications, such as in the synthesis of dyes and pigments, in the production of polymers, and in the manufacture of pharmaceuticals.

Scientific Research Applications

3',6'-Dichloro-2'-nitroacetophenone is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of dyes and pigments, and as a starting material in the production of pharmaceuticals. In medicinal chemistry, 3',6'-Dichloro-2'-nitroacetophenone is used to study the structure and function of enzymes, receptors, and other biological molecules. In biochemistry, 3',6'-Dichloro-2'-nitroacetophenone is used to study the metabolism of drugs and other compounds, as well as to study the mechanism of action of drugs. In pharmacology, 3',6'-Dichloro-2'-nitroacetophenone is used to study the pharmacological effects of drugs, including their absorption, distribution, metabolism, and excretion.

Mechanism of Action

The mechanism of action of 3',6'-Dichloro-2'-nitroacetophenone is not yet fully understood. However, it is believed that the compound acts as an inhibitor of several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 3',6'-Dichloro-2'-nitroacetophenone is believed to act as an agonist of certain receptors, such as the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3',6'-Dichloro-2'-nitroacetophenone are still being studied. However, it is believed that the compound has a number of beneficial effects. For example, 3',6'-Dichloro-2'-nitroacetophenone has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may reduce the side effects of certain drugs. In addition, 3',6'-Dichloro-2'-nitroacetophenone has been shown to act as an agonist of certain receptors, which may have beneficial effects on mood and behavior.

Advantages and Limitations for Lab Experiments

The advantages of using 3',6'-Dichloro-2'-nitroacetophenone in lab experiments include its low cost, availability, and ease of synthesis. In addition, 3',6'-Dichloro-2'-nitroacetophenone is a relatively stable compound, making it suitable for long-term storage and use in experiments. The main limitation of using 3',6'-Dichloro-2'-nitroacetophenone in lab experiments is that it is not yet fully understood, meaning that its effects and mechanisms of action are still being studied.

Future Directions

The future directions for the use of 3',6'-Dichloro-2'-nitroacetophenone in scientific research and experiments include further research into its mechanisms of action, its biochemical and physiological effects, and its potential applications in the production of pharmaceuticals. In addition, further research could be done to explore the potential of 3',6'-Dichloro-2'-nitroacetophenone as a drug delivery system, as well as its potential use in the synthesis of dyes and pigments. Finally, further research could be done to explore the potential of 3',6'-Dichloro-2'-nitroacetophenone as a therapeutic agent, as well as its potential use in the treatment of various diseases and conditions.

properties

IUPAC Name

1-(3,6-dichloro-2-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO3/c1-4(12)7-5(9)2-3-6(10)8(7)11(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZRKGYDGACPCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',6'-Dichloro-2'-nitroacetophenone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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